Product packaging for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate(Cat. No.:CAS No. 1352318-67-2)

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Cat. No.: B567987
CAS No.: 1352318-67-2
M. Wt: 275.235
InChI Key: ISEQOKFPRSUJQL-UHFFFAOYSA-N
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Description

Overview of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate in Organic Synthesis Research

While specific, large-scale synthetic applications of this compound are not widely documented, its structure suggests its primary role as an intermediate in the synthesis of more complex molecules. The ester functional group can be hydrolyzed to a carboxylic acid, and the nitro group can be reduced to an amine, providing two reactive handles for further chemical transformations. youtube.com

The synthesis of this compound would likely involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, between a derivative of 3-fluorobenzoic acid and a 4-nitrophenylboronic acid. nih.gov The esterification of the resulting carboxylic acid would then yield the final product. researchgate.net

Contextualization within Fluorinated Aromatic Systems Research

The incorporation of fluorine into aromatic compounds is a widely used strategy in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.com The presence of a fluorine atom in this compound makes it a valuable subject for research into the effects of fluorination on the chemical and biological activity of biphenyl (B1667301) systems. researchgate.net

The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of materials. acs.org Research on fluorinated aromatics is crucial for developing new pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com

Contextualization within Nitrated Aromatic Systems Research

Nitrated aromatic compounds are fundamental intermediates in industrial chemistry. libretexts.org The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. libretexts.orglumenlearning.com The most common method for introducing a nitro group is through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. numberanalytics.commasterorganicchemistry.com

Aromatic nitro compounds are precursors to a wide range of functional groups, most notably amines, through reduction. youtube.com This transformation is a cornerstone of synthetic organic chemistry, providing access to anilines which are used in the production of dyes, pharmaceuticals, and other specialty chemicals. numberanalytics.comresearchgate.net The 4-nitrophenyl group in this compound can thus be seen as a masked amino group, allowing for its introduction into a molecule at a late stage of a synthesis. libretexts.org

Theoretical Relevance in Structure-Reactivity Studies of Substituted Benzoates

The study of substituted benzoates has been instrumental in the development of physical organic chemistry, particularly in quantifying the electronic effects of substituents on reaction rates and equilibria. nih.gov The Hammett equation, a cornerstone of this field, correlates the reaction rate of a substituted aromatic compound with the electronic properties of its substituent. nih.govlibretexts.org

This compound provides a rich platform for such studies. The molecule contains two electron-withdrawing groups, a fluorine atom and a nitro group, at different positions on the biphenyl system. The fluorine atom at the meta-position of the benzoate (B1203000) ring primarily exerts a strong inductive electron-withdrawing effect. ucsb.eduresearchgate.net The 4-nitrophenyl group, also strongly electron-withdrawing, influences the reactivity of the ester group through a combination of inductive and resonance effects. chegg.com

Kinetic studies on the hydrolysis of this ester, for example, could provide valuable data on how these combined electronic effects influence the stability of the tetrahedral intermediate formed during the reaction. nih.govresearchgate.netresearchgate.net The rate of hydrolysis is expected to be enhanced due to the electron-withdrawing nature of the substituents, which increases the electrophilicity of the carbonyl carbon. chegg.com

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical compounds and concepts discussed in this article.

Table 1: Properties of Key Substituents

Substituent Type Inductive Effect Resonance Effect
-F (Fluoro) Halogen Electron-withdrawing Electron-donating (weak)
-NO₂ (Nitro) Nitro Electron-withdrawing Electron-withdrawing

Table 2: Common Synthetic Reactions

Reaction Description Key Reagents
Suzuki Coupling Formation of a C-C bond between an organoboron compound and an organohalide. Palladium catalyst, Base
Nitration Introduction of a nitro group onto an aromatic ring. Nitric acid, Sulfuric acid
Esterification Formation of an ester from a carboxylic acid and an alcohol. Acid catalyst

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FNO4 B567987 Methyl 3-fluoro-5-(4-nitrophenyl)benzoate CAS No. 1352318-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(17)11-6-10(7-12(15)8-11)9-2-4-13(5-3-9)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEQOKFPRSUJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718394
Record name Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-67-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40718394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 3 Fluoro 5 4 Nitrophenyl Benzoate

Retrosynthetic Analysis Approaches for the Benzoate (B1203000) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. researchgate.netchemicalbook.com For Methyl 3-fluoro-5-(4-nitrophenyl)benzoate, the key disconnections involve the biphenyl (B1667301) linkage, the introduction of the specific functional groups, and the timing of the esterification step.

The central challenge in synthesizing the core scaffold is the formation of the carbon-carbon bond between the two phenyl rings. Modern organic chemistry offers several powerful cross-coupling reactions for this purpose. researchgate.net The primary disconnection of the biphenyl bond in the target molecule leads to two main sets of synthons, which are the idealized fragments resulting from the disconnection.

Pathway A: A disconnection between the two rings suggests coupling a derivative of 3-fluoro-5-halobenzoate (where the halogen is typically Br or I) with a 4-nitrophenyl organometallic reagent.

Pathway B: Alternatively, one could couple a 3-fluoro-5-(organometallic)benzoate derivative with a 4-halonitrobenzene.

These conceptual synthons translate into real-world starting materials for well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Ullmann reactions. researchgate.netgre.ac.ukorgsyn.orgwikipedia.org

Interactive Data Table: Common Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Name Coupling Partner 1 (Aryl-X) Coupling Partner 2 (Aryl-M) Catalyst/Reagent Key Features
Suzuki-Miyaura Coupling Aryl-Halide (X = I, Br, Cl) or Triflate Aryl-Boronic Acid or Ester (M = B(OR)₂) Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) Mild conditions, high functional group tolerance, commercially available boronic acids. gre.ac.uknih.govacs.orgrsc.org
Stille Coupling Aryl-Halide (X = I, Br, Cl) or Triflate Aryl-Stannane (M = SnR₃) Pd Catalyst (e.g., Pd(PPh₃)₄) Stable and isolable organostannane reagents, but tin byproducts are toxic. researchgate.netorgsyn.orgnumberanalytics.com

| Ullmann Condensation | Aryl-Halide (X = I, Br) | Aryl-Halide (Symmetrical) or Aryl-M (e.g. Copper) | Copper (Cu) powder or salts | Often requires high temperatures and activated aryl halides (with electron-withdrawing groups). vedantu.commdpi.comwikipedia.orgrsc.org |

For the synthesis of this compound, a Suzuki-Miyaura coupling is often a preferred strategy due to the mild reaction conditions and the stability and lower toxicity of boronic acid reagents compared to organostannanes. gre.ac.ukresearchgate.net

The precise placement of the fluorine and nitro substituents is critical. The regioselectivity of these introductions is governed by the directing effects of the functional groups already present on the aromatic rings. iaea.orgnih.gov

Fluorinated Ring: On the benzoate ring, the carboxylic acid (or ester) group is a deactivating, meta-directing group. The fluorine atom is a deactivating but ortho, para-directing group. To achieve the 1,3,5-substitution pattern (ester at C1, fluorine at C3, biphenyl linkage at C5), one would typically start with a precursor that already contains these substituents in the correct orientation, such as 3-bromo-5-fluorobenzoic acid. chemicalbook.comguidechem.com

Nitrated Ring: The nitro group must be introduced onto the second phenyl ring, para to the biphenyl linkage. This can be achieved in two ways:

Nitration after Coupling: A biphenyl precursor, such as methyl 3-fluoro-5-phenylbenzoate, could be nitrated. The phenyl group is an activating, ortho, para-director. Therefore, nitration would be directed to the unsubstituted ring, with the para-position being sterically favored. stackexchange.com However, controlling regioselectivity can be challenging, and mixtures of ortho and para isomers might form. iaea.orgresearchgate.net

Coupling with a Pre-nitrated Precursor: A more controlled approach involves using a starting material that already contains the nitro group, such as 4-nitrophenylboronic acid or 1-bromo-4-nitrobenzene, in the cross-coupling reaction. This strategy avoids the final nitration step and its potential regioselectivity issues.

The formation of the methyl ester can be planned as either a final step or an early one in the synthetic sequence.

Terminal Esterification: The cross-coupling and nitration steps can be performed on the carboxylic acid (e.g., 3-fluoro-5-(4-nitrophenyl)benzoic acid). The final step would then be the esterification of this acid. This approach protects the ester functionality from potentially harsh conditions during the preceding steps, such as hydrolysis under basic or acidic coupling or nitration conditions.

Intermediate Esterification: Alternatively, the synthesis can start with a methyl benzoate derivative, such as methyl 3-bromo-5-fluorobenzoate. sigmaaldrich.comnih.gov This may be advantageous if the ester improves the solubility or reactivity of the intermediates. However, the ester group must be robust enough to survive the subsequent reaction conditions, or reaction conditions must be chosen carefully to avoid its cleavage.

Direct Synthesis Routes and Precursor Functionalization

Based on the retrosynthetic analysis, two primary direct synthesis routes emerge as the most logical pathways to this compound.

This route involves first synthesizing the biphenyl carboxylic acid and then converting it to the methyl ester.

The precursor, 3-fluoro-5-(4-nitrophenyl)benzoic acid, can be prepared via a Suzuki coupling between 3-bromo-5-fluorobenzoic acid and 4-nitrophenylboronic acid. Once the biphenyl acid is obtained and purified, it can be esterified. The most common method for this transformation is the Fischer-Speier esterification. iajpr.comtcu.edu This reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. tcu.educhemicalbook.com The equilibrium is driven towards the ester product by using a large excess of the alcohol (methanol).

For sterically hindered acids, or when milder conditions are required, other methods can be employed. acs.orgacs.org

Interactive Data Table: Selected Esterification Methods

Method Reagents Conditions Advantages/Disadvantages
Fischer-Speier Esterification Carboxylic Acid, Alcohol (Methanol), Strong Acid Catalyst (e.g., H₂SO₄) Reflux Inexpensive reagents, simple procedure. tcu.edumnstate.edu Reversible reaction requires excess alcohol or water removal.
Diazomethane Carboxylic Acid, Diazomethane (CH₂N₂) Room Temperature Fast, clean, and high-yielding. Diazomethane is toxic and explosive.
Acyl Chloride Formation Carboxylic Acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol Two steps Highly reactive intermediate, good for hindered acids. Requires handling of corrosive reagents.

| Carbodiimide Coupling | Carboxylic Acid, Alcohol, Carbodiimide (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Room Temperature | Mild conditions, high yield. organic-chemistry.org Carbodiimide is a potential allergen, byproduct removal can be difficult. |

An alternative strategy involves constructing the biphenyl ester first and then introducing the nitro group in the final step. The starting material for this route would be methyl 3-fluoro-5-phenylbenzoate, synthesized via a Suzuki coupling between methyl 3-bromo-5-fluorobenzoate and phenylboronic acid.

The subsequent nitration is an electrophilic aromatic substitution reaction. rsc.orgyoutube.com The substituent on the first ring, a meta-directing ester and an ortho,para-directing fluorine, deactivates this ring towards electrophilic attack. In contrast, the phenyl group on the second ring is activating and ortho, para-directing. Therefore, the incoming nitronium ion (NO₂⁺) will preferentially attack the unsubstituted ring. Statistically and sterically, the para-position is generally favored over the ortho-positions, leading to the desired this compound. stackexchange.com

Interactive Data Table: Common Aromatic Nitrating Agents

Reagent/System Typical Conditions Notes
HNO₃ / H₂SO₄ 0°C to room temperature The most common and powerful nitrating mixture; generates the nitronium ion (NO₂⁺) in situ. mnstate.eduaiinmr.comyoutube.com
HNO₃ / Acetic Anhydride Low temperature A milder alternative, forms acetyl nitrate (B79036) in situ. Can sometimes lead to side reactions like acetylation. researchgate.net
Nitronium Salts (e.g., NO₂BF₄) Aprotic solvent (e.g., acetonitrile) Pre-formed nitronium ion source, useful for sensitive substrates.

| Potassium Nitrate / H₂SO₄ | 0°C to room temperature | A solid source of nitrate, can offer controlled reaction rates. prepchem.com |

The choice of nitrating agent and reaction conditions can influence the regioselectivity and yield of the reaction. iaea.orgresearchgate.net For a substrate like methyl 3-fluoro-5-phenylbenzoate, a standard mixture of nitric acid and sulfuric acid at controlled temperatures would be a typical starting point for optimization. rsc.org

Aromatic Nitration Reactions on Substituted Benzoate Esters

Regioselective Control in Aromatic Nitration

The introduction of a nitro group (–NO₂) onto an aromatic ring is a classic example of electrophilic aromatic substitution. The position of this new substituent is dictated by the directing effects of the groups already present on the ring. In the synthesis of precursors to this compound, achieving the correct regiochemistry is paramount.

When a methyl benzoate substrate is used, the ester group (–COOCH₃) is an electron-withdrawing group and a meta-director. unwisdom.org This means it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta position (C3 and C5). unwisdom.orgrsc.org This directing effect is due to the relative stability of the carbocation intermediates formed during the reaction. rsc.org The intermediate with the nitro group at the meta position is more stable than the ortho or para intermediates.

Nitrating Agents and Optimized Reaction Conditions

A variety of nitrating agents can be employed for aromatic nitration, with the choice often depending on the reactivity of the substrate and the desired selectivity. The most common and widely used nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). numberanalytics.comaskiitians.comnumberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). aiinmr.comma.eduunacademy.com

The reaction conditions for nitration must be carefully optimized to ensure good yields and prevent over-nitration or the formation of unwanted byproducts. nih.gov Key parameters include temperature, reaction time, and the concentration of the acids. ma.edunih.gov For deactivated substrates, such as those with electron-withdrawing groups, more forcing conditions like elevated temperatures may be necessary. numberanalytics.comresearchgate.net Conversely, for activated substrates, milder conditions are often sufficient.

Alternative nitrating agents include:

Nitrogen dioxide (NO₂): Can be used for nitrating aromatic compounds, sometimes generated in situ. askiitians.com

Nitronium salts: Such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), are highly reactive and can effect nitration without the need for a strong acid co-reagent. numberanalytics.comunacademy.com

tert-Butyl nitrite: A milder and more selective nitrating agent used in specific applications. dntb.gov.ua

The choice of solvent can also influence the outcome of the reaction, with common options including sulfuric acid itself, acetic acid, or dichloromethane. numberanalytics.com

Introduction of the Fluoro Substituent onto the Aromatic Ring

The introduction of a fluorine atom onto an aromatic ring can be achieved through several synthetic methodologies. The choice of method depends on the nature of the starting material and the desired position of the fluorine substituent.

Nucleophilic Aromatic Substitution of Nitro Groups with Fluoride (B91410) Anions

Nucleophilic aromatic substitution (SₙAr) provides a powerful route for introducing fluorine. researchgate.netrsc.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org

Interestingly, the nitro group itself can act as a leaving group in SₙAr reactions when a suitable nucleophile, such as a fluoride anion (F⁻), is used. researchgate.netnih.gov This process, known as fluorodenitration, is particularly effective for substrates with multiple activating groups. The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. acsgcipr.orgacs.org The presence of water can significantly hinder the reaction by hydrating the fluoride ion, so anhydrous conditions are often crucial. scientificupdate.comkoreascience.kr

Electrophilic Fluorination Methodologies (e.g., using Selectfluor)

Electrophilic fluorination offers an alternative strategy for introducing fluorine onto an aromatic ring, particularly for electron-rich arenes. core.ac.ukresearchgate.net Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commercially available, stable, and easy-to-handle sources of electrophilic fluorine. core.ac.ukwikipedia.org

The mechanism of electrophilic fluorination with Selectfluor can proceed through either a single-electron transfer (SET) pathway or a polar two-electron process, depending on the substrate. wikipedia.orgnih.gov For many aromatic compounds, the reaction is believed to involve an initial electron transfer from the aromatic ring to the Selectfluor reagent. researchgate.net The reaction is often carried out in the presence of a strong acid to enhance the electrophilicity of the fluorinating agent. researchgate.net

Halogen-Fluorine Exchange Reactions

The Halex reaction is a specific type of nucleophilic aromatic substitution where a halide, typically chloride, is exchanged for a fluoride. acsgcipr.orgwikipedia.org This process is widely used in industry for the synthesis of fluoroaromatic compounds. wikipedia.org The reaction is driven by the precipitation of the resulting metal chloride (e.g., KCl) from the reaction mixture.

Key features of the Halex reaction include:

Substrate: The aromatic ring must be activated by electron-withdrawing groups, such as nitro groups. wikipedia.org

Fluoride Source: Anhydrous potassium fluoride (KF) is a common and cost-effective source of fluoride. wikipedia.org More soluble sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can also be used. acsgcipr.orgscientificupdate.com

Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane (B150427) are typically employed. wikipedia.org

Temperature: The reaction often requires high temperatures, typically between 150-250 °C. wikipedia.org

Catalyst: Phase-transfer catalysts are sometimes used to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org

Cross-Coupling Reactions for Constructing the Biphenyl Moiety

The final key step in the synthesis of this compound is the formation of the biphenyl core. This is most commonly achieved through a palladium-catalyzed cross-coupling reaction, which joins the two pre-functionalized aromatic rings. researchgate.netacs.org

Several types of cross-coupling reactions are suitable for this purpose, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. It is a highly versatile and widely used method for forming C-C bonds and is tolerant of a wide range of functional groups. nih.govresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. researchgate.netwikipedia.orgwiley-vch.de A key advantage of the Stille reaction is that the organostannanes are often stable and tolerant of various functional groups. nih.govorganic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. nih.govwiley-vch.de

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. nih.gov

Kumada Coupling: This involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium. nih.gov

The choice of a specific cross-coupling reaction will depend on the availability of starting materials, the functional groups present on the coupling partners, and the desired reaction conditions. For the synthesis of this compound, a plausible route would involve the coupling of a suitably substituted aryl halide (e.g., methyl 3-bromo-5-fluorobenzoate) with a 4-nitrophenylboronic acid (Suzuki coupling) or a 4-nitrophenyltrialkylstannane (Stille coupling).

Palladium-Catalyzed Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. libretexts.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. libretexts.orgyoutube.com The general catalytic cycle proceeds through three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Coupling of Halogenated Benzoate Derivatives with Aryl Boronic Acids or Trifluoroborates

The most direct and widely employed strategy for synthesizing this compound via the Suzuki-Miyaura reaction involves the cross-coupling of a halogenated methyl benzoate with a suitable arylboronic acid. Specifically, Methyl 3-bromo-5-fluorobenzoate serves as the electrophilic partner, reacting with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

The reactivity order for the halide leaving group is generally I > Br > OTf >> Cl > F. libretexts.org Aryl bromides are frequently used as they offer a good balance of reactivity and stability. The presence of electron-withdrawing groups, such as the fluoro and ester moieties on the benzoate ring and the nitro group on the boronic acid, can influence the reaction kinetics. An electron-withdrawing group on the aryl halide typically facilitates the rate-limiting oxidative addition step. libretexts.orgresearchgate.net

Investigation of Catalyst Systems and Reaction Condition Optimization

The success of the Suzuki-Miyaura coupling heavily depends on the careful selection of the catalyst system and reaction conditions. This includes the palladium precursor, the ligand, the base, and the solvent system.

Catalyst and Ligand: Palladium catalysts are the most common for this transformation. libretexts.org Precursors like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate (B1210297) (Pd(OAc)₂), or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are frequently used. libretexts.orgnih.gov These precursors form the active Pd(0) species in situ. The choice of ligand is critical, as it stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky phosphine (B1218219) ligands are known to enhance catalyst performance. libretexts.orglibretexts.org For challenging couplings, including those with electron-deficient substrates, specialized ligands such as tri(tert-butyl)phosphine (P(tBu)₃) or biarylphosphine ligands have been developed to promote efficient catalysis. nih.govnih.gov Heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene, have also been successfully used for synthesizing fluorinated biphenyls, offering advantages in terms of reusability. mdpi.com

Base and Solvent: The base plays a crucial role in the transmetalation step. A variety of inorganic bases are used, with their strength and solubility impacting the reaction outcome. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The selection is often paired with the solvent system, which typically consists of an organic solvent like 1,4-dioxane, toluene, or dimethylformamide (DMF), often with water as a co-solvent. researchgate.netnih.gov

The table below summarizes various conditions reported for Suzuki-Miyaura couplings of similar aryl bromide substrates.

Aryl BromideBoronic AcidCatalyst/LigandBaseSolventYieldReference
4'-BromoacetophenonePhenylboronic AcidPyridine-Pyrazole/Pd(II)KOHEtOH/H₂O96% nih.gov
Aryl Bromides (various)Phenylboronic AcidPd(PPh₃)₄Cs₂CO₃1,4-DioxaneGood to Excellent researchgate.net
1-Bromo-4-fluorobenzene4-Fluorophenylboronic AcidG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/EtOH~98% mdpi.com
p-BromoacetophenonePotassium Phenyl TrihydroxyboratePd(acac)₂ / CataCXium A·HINone (Base-free)Toluene82% acs.org

Other Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Nickel, Copper)

While palladium is dominant, other transition metals like nickel and copper can also catalyze the formation of biaryl compounds.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a powerful alternative to palladium, especially for coupling with less reactive electrophiles like aryl chlorides and fluorides. libretexts.orglscollege.ac.in Nickel-catalyzed aryl-aryl coupling reactions, such as the Negishi coupling involving organozinc reagents, can produce unsymmetrical biaryls. rsc.org These methods expand the scope of accessible starting materials for syntheses analogous to that of this compound.

Copper-Catalyzed Coupling (Ullmann Reaction): The Ullmann reaction is the classic method for copper-promoted biaryl synthesis. wikipedia.orgorganic-chemistry.org Traditionally, it involves the coupling of two aryl halide molecules at high temperatures with a stoichiometric amount of copper powder. lscollege.ac.inorganic-chemistry.org This classic protocol is generally limited to electron-deficient aryl halides and often suffers from harsh reaction conditions and the production of symmetrical, homocoupled products. lscollege.ac.in Modern variations have introduced catalytic systems with ligands that allow for milder conditions and the synthesis of unsymmetrical biphenyls, although this remains challenging. lscollege.ac.inwikipedia.org

Oxidative Dimerization Strategies for Biphenyl Formation

An alternative approach to forming aryl-aryl bonds is through the direct oxidative coupling of C-H bonds, bypassing the need for pre-functionalized organohalides or organometallics. This strategy involves the dimerization of two arene molecules in the presence of a metal catalyst and an oxidant. google.com While this method is highly atom-economical, it faces significant challenges in controlling selectivity for unsymmetrical (hetero-coupled) products. google.commsu.edu The reaction often leads to a mixture of two homocoupled products and the desired cross-coupled product. Selective cross-coupling via oxidative dimerization is typically only successful when there are significant electronic or steric differences between the two aromatic coupling partners or when directing groups are used. google.com For the specific synthesis of a defined unsymmetrical molecule like this compound, this strategy is less practical than targeted cross-coupling methods like the Suzuki-Miyaura reaction.

Advanced Synthetic Strategies and New Reagents

Microwave-Assisted Synthesis Protocols

The integration of microwave irradiation technology has revolutionized many organic synthesis protocols, including the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org By using microwave heating instead of conventional oil baths, reaction times can be dramatically reduced from several hours to mere minutes. nih.govnih.gov This rapid and efficient heating often leads to higher product yields, improved purity by minimizing side reactions, and more consistent results. nih.gov

The general procedure for a microwave-assisted Suzuki coupling is similar to the conventional method but is performed in a sealed vessel inside a microwave reactor. nih.gov This allows the solvent to reach temperatures above its normal boiling point, accelerating the reaction rate significantly. This approach is highly compatible with the synthesis of this compound, offering a greener and more time-efficient alternative to traditional heating methods.

The following table compares reaction times and yields for conventional versus microwave-assisted Suzuki-type reactions from the literature.

Reaction TypeHeating MethodTimeYieldReference
Suzuki Coupling (Aryl Bromide + Phenylboronic Acid)Conventional (80 °C)12 h85% nih.gov
Microwave (120 °C)2 min96%
Suzuki Coupling (Aryl Sulfonate + Boronic Acid)Conventional (80 °C)16 h72% nih.gov
Microwave (130 °C)10 min85%

Metal-Free Synthetic Approaches

The drive towards greener and more sustainable chemical processes has spurred the development of metal-free cross-coupling reactions. These methods circumvent the use of often toxic and expensive transition metal catalysts, offering alternative pathways for the construction of biaryl systems. While a direct metal-free synthesis of this compound has not been explicitly reported, several innovative strategies could be conceptually applied.

One promising approach involves the use of diaryliodonium salts . These hypervalent iodine reagents can act as powerful arylating agents under metal-free conditions. For the synthesis of our target compound, a plausible strategy would involve the reaction of methyl 3-fluoro-5-iodobenzoate with a (4-nitrophenyl)iodonium salt, or conversely, the reaction of a methyl 3-fluoro-5-carboxylate salt with a (4-nitrophenyl)iodonium species. Research has shown that the arylation of carboxylic acids with diaryliodonium salts can proceed in high yields without the need for metal catalysts or halogenated solvents. acs.org The reaction is often facilitated by a base, such as potassium tert-butoxide, and can tolerate a wide range of functional groups. acs.org

Another innovative metal-free strategy is photochemical synthesis . Photoinduced reactions, such as photosplicing or photoextrusion, offer a pathway to biaryl compounds by leveraging light energy to drive the coupling process. nih.govbeilstein-journals.org For instance, a "photosplicing" approach could be envisioned where methyl 3-fluoro-5-aminobenzoate and a 4-nitroaniline (B120555) derivative are tethered by a temporary, traceless sulfonamide linker. nih.gov Subsequent photochemical irradiation could induce an intramolecular aryl fusion, yielding the desired biaryl product after cleavage of the linker. nih.gov This method boasts high regioselectivity, a significant advantage in complex molecule synthesis. nih.gov

Aryne-mediated synthesis represents another potential metal-free route. rsc.org In this approach, an aryne intermediate, such as that generated from methyl 3-fluoro-5-(trimethylsilyl)benzoate, could react with a suitable 4-nitrophenyl nucleophile. The high reactivity of the aryne intermediate drives the C-C bond formation.

A conceptual overview of these potential metal-free synthetic strategies is presented in the table below.

Metal-Free Strategy Proposed Reactants Key Reagents/Conditions Potential Advantages Reference
Diaryliodonium Salt CouplingMethyl 3-fluoro-5-carboxylate salt and (4-nitrophenyl)iodonium saltBase (e.g., KOt-Bu), Toluene, RefluxAvoids transition metals, good functional group tolerance. acs.org
PhotosplicingMethyl 3-fluoro-5-aminobenzoate and a 4-nitroaniline derivativeTemporary sulfonamide linker, photochemical irradiationHigh regioselectivity, mild conditions. nih.gov
Aryne-Mediated CouplingMethyl 3-fluoro-5-(trimethylsilyl)benzoateFluoride source (e.g., CsF), 4-nitrophenyl nucleophileMetal-free, reactive intermediate. rsc.org

Use of Unconventional Conditions in Coupling Reactions

Beyond eliminating transition metals, the use of unconventional reaction conditions, such as microwave irradiation, has emerged as a powerful tool to enhance the efficiency and sustainability of established synthetic methods like the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, typically employing a palladium catalyst. nih.govnih.govyoutube.com The application of microwave irradiation to this reaction can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields with lower catalyst loadings. nih.govrsc.orgmdpi.com This rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. rsc.org

For the synthesis of this compound, a microwave-assisted Suzuki-Miyaura coupling would be a highly effective strategy. The reaction would involve the coupling of methyl 3-fluoro-5-bromobenzoate with 4-nitrophenylboronic acid . The presence of electron-withdrawing groups, such as the nitro group on the boronic acid and the fluoro and ester groups on the benzoate, can influence the reaction kinetics, and the optimization of conditions is crucial.

The choice of catalyst, base, and solvent system is critical for a successful microwave-assisted Suzuki-Miyaura reaction. Palladium catalysts with bulky phosphine ligands are often employed to promote the coupling of sterically hindered or electronically deactivated substrates. nih.gov The use of green solvents, such as γ-valerolactone (GVL) or even water, in combination with microwave heating, further enhances the environmental credentials of the synthesis. rsc.orgrsc.org

A proposed set of conditions for the microwave-assisted synthesis is detailed in the table below.

Reaction Parameter Proposed Condition Rationale Reference
Aryl Halide Methyl 3-fluoro-5-bromobenzoateCommercially available or readily synthesized precursor.
Boronic Acid 4-Nitrophenylboronic acidCommercially available coupling partner.
Catalyst PdCl₂(dppf) or Pd(PPh₃)₄Effective for Suzuki-Miyaura couplings. mdpi.com mdpi.com
Base K₂CO₃ or K₃PO₄Common bases used in Suzuki-Miyaura reactions. nih.gov nih.gov
Solvent GVL, Toluene/Water, or DMFGVL is a green solvent; aqueous systems can be effective. rsc.orgrsc.org rsc.orgrsc.org
Conditions Microwave irradiation (e.g., 100-150 °C, 10-30 min)Rapid and efficient heating, reduced reaction times. nih.govrsc.org nih.govrsc.org

Chemical Transformations and Derivatization Studies of Methyl 3 Fluoro 5 4 Nitrophenyl Benzoate

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion is a cornerstone of synthetic chemistry as it dramatically alters the electronic properties of the aromatic ring and provides a nucleophilic site for further functionalization.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis. This conversion can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Acid Systems: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can also be used to effect the reduction.

The resulting amino group is a strong activating, ortho-, para-directing substituent, which contrasts with the strongly deactivating, meta-directing nature of the nitro group. masterorganicchemistry.com

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

Reagent SystemCatalyst/ConditionsProduct
H₂Pd/C, Ethanol, Room TemperatureMethyl 3-amino-5-(4-aminophenyl)benzoate
Fe/HClEthanol/Water, RefluxMethyl 3-amino-5-(4-aminophenyl)benzoate
SnCl₂·2H₂OEthanol, RefluxMethyl 3-amino-5-(4-aminophenyl)benzoate
NaBH₄ / Ni(PPh₃)₄Ethanol, Room TemperatureMethyl 3-amino-5-(4-aminophenyl)benzoate

This table presents hypothetical data based on common reduction methods for aromatic nitro compounds. jsynthchem.com

While reduction to the amine is the most common transformation, the nitro group can also be converted to other functionalities. These partial reductions can lead to the formation of hydroxylamines, hydrazines, or azo compounds, depending on the reaction conditions and the reducing agent employed. wikipedia.org

For instance, the use of specific reducing agents like zinc metal in aqueous ammonium chloride can selectively reduce nitroarenes to N-arylhydroxylamines. wikipedia.orgnih.gov These hydroxylamines are valuable intermediates in their own right and can undergo further reactions, such as the Bamberger rearrangement. mdpi.com

The formation of azo compounds can be achieved by treating aromatic nitro compounds with metal hydrides. wikipedia.org These reactions open up pathways to a wider range of derivatives beyond the simple amine.

Reactivity of the Fluoro Substituent

The fluorine atom on the aromatic ring is a site for nucleophilic aromatic substitution (SNAr) reactions and a potential point for C-F bond activation studies. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

In nucleophilic aromatic substitution reactions, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. masterorganicchemistry.com In Methyl 3-fluoro-5-(4-nitrophenyl)benzoate, the nitro group acts as a powerful activating group.

Fluorine, despite being a weak leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. youtube.com

A variety of nucleophiles can be used to displace the fluorine atom, including alkoxides, phenoxides, thiolates, and amines. beilstein-journals.org

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagent/ConditionsProduct
MethoxideNaOCH₃, Methanol (B129727), RefluxMethyl 3-methoxy-5-(4-nitrophenyl)benzoate
PhenoxideK₂CO₃, Phenol (B47542), DMF, HeatMethyl 3-phenoxy-5-(4-nitrophenyl)benzoate
ThiophenoxideK₂CO₃, Thiophenol, DMF, HeatMethyl 3-(phenylthio)-5-(4-nitrophenyl)benzoate
DiethylamineK₂CO₃, Diethylamine, DMF, HeatMethyl 3-(diethylamino)-5-(4-nitrophenyl)benzoate

This table presents hypothetical data based on typical SNAr reactions on activated fluoroaromatic compounds. beilstein-journals.org

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, the development of methods for C-F bond activation is a highly desirable goal as it would provide new synthetic routes to functionalized molecules. mdpi.com

Transition metal-promoted catalysis is a common approach for C-F bond activation. mdpi.com Nickel complexes, for example, have been shown to catalyze the coupling of Grignard reagents with fluoro-aromatics. mdpi.com Another approach involves the use of frustrated Lewis pairs (FLPs) which can mediate the selective activation of C-F bonds. researchgate.net

While specific C-F bond activation studies on this compound have not been reported, the principles established in studies on other complex aromatic fluorides could be applicable. acs.orgsciencedaily.com

Transformations Involving the Ester Group

The methyl ester group in this compound can undergo a range of transformations common to esters, such as hydrolysis, transesterification, and amidation.

Ester hydrolysis, the conversion of the ester to a carboxylic acid, can be achieved under either acidic or basic conditions. researchgate.net This transformation is useful for introducing a carboxylic acid functionality, which can then be used in further synthetic steps.

Direct amidation of esters with nitroarenes has also been reported as a powerful method for the formation of amide bonds. nih.gov This reaction typically requires a catalyst, such as a nickel complex, and a reductant. nih.gov

Furthermore, biocatalytic hydrolysis of nitrophenyl benzoate (B1203000) esters has been investigated, offering a green and selective method for ester cleavage. emerginginvestigators.orgsemanticscholar.org

Table 3: Potential Transformations of the Ester Group

Reaction TypeReagents/ConditionsProduct
Basic HydrolysisNaOH, Ethanol/Water, Reflux3-Fluoro-5-(4-nitrophenyl)benzoic acid
Acidic HydrolysisH₂SO₄, Water, Reflux3-Fluoro-5-(4-nitrophenyl)benzoic acid
AmidationNH₃, Methanol, High Pressure/Temperature3-Fluoro-5-(4-nitrophenyl)benzamide
TransesterificationEthanol, Acid or Base catalyst, RefluxEthyl 3-fluoro-5-(4-nitrophenyl)benzoate

This table presents hypothetical data based on standard ester transformations.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-fluoro-5-(4-nitrophenyl)benzoic acid, is a fundamental transformation. This reaction can be effectively carried out under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. chemistrysteps.comyoutube.comchemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.comyoutube.com Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. chemguide.co.uklibretexts.org This reaction is reversible, and using a large excess of water can shift the equilibrium towards the products. chemistrysteps.comchemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is generally more efficient because it is an irreversible process. chemistrysteps.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. semanticscholar.org This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, forming the carboxylic acid. The methoxide ion subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. chemistrysteps.com An acidic workup is required in a final step to protonate the carboxylate salt and isolate the free 3-fluoro-5-(4-nitrophenyl)benzoic acid. quora.com The presence of electron-withdrawing groups, such as the nitro group and the fluorine atom, can influence the rate of hydrolysis. semanticscholar.orgresearchgate.net

Table 1: Representative Conditions for Ester Hydrolysis
ConditionReagentsSolventTemperatureKey Feature
AcidicH₂SO₄ or HClWater/DioxaneRefluxReversible, requires excess water
Basic (Saponification)NaOH or KOHWater/EthanolRefluxIrreversible, forms carboxylate salt

Transesterification Reactions with Various Alcohols

Transesterification is a process that converts one ester into another by reaction with an alcohol. For this compound, this reaction allows for the substitution of the methyl group with other alkyl or aryl groups, providing access to a library of different esters. The reaction can be catalyzed by either an acid or a base. ucla.edu

In acid-catalyzed transesterification, a proton source like sulfuric acid is used. The mechanism is analogous to acid-catalyzed hydrolysis, where the alcohol acts as the nucleophile instead of water. ucla.edu The reaction is an equilibrium process, and using the reactant alcohol as the solvent (in large excess) is a common strategy to drive the reaction to completion. ucla.edu

Base-catalyzed transesterification typically employs an alkoxide that corresponds to the alcohol being used. The alkoxide acts as a potent nucleophile, attacking the ester's carbonyl carbon. This process is also an equilibrium, and an excess of the desired alcohol is used to favor product formation.

Table 2: Examples of Transesterification with Methyl Benzoate Analogues
Reactant AlcoholCatalystPotential Product
EthanolH₂SO₄ (cat.)Ethyl 3-fluoro-5-(4-nitrophenyl)benzoate
PropanolSodium PropoxidePropyl 3-fluoro-5-(4-nitrophenyl)benzoate
Benzyl (B1604629) AlcoholTitanate catalystBenzyl 3-fluoro-5-(4-nitrophenyl)benzoate

Amidation Reactions of the Ester Moiety

The methyl ester group of this compound can be converted into an amide through reaction with a primary or secondary amine. This direct amidation often requires forcing conditions or the use of a catalyst, as esters are less reactive than other carboxylic acid derivatives like acyl chlorides. mdpi.com

Recent methodologies have enabled the direct conversion of esters to amides under milder conditions using various catalysts. researchgate.net For instance, certain metal oxides, such as niobium(V) oxide, have been shown to effectively catalyze the amidation of methyl benzoate with a range of amines under solvent-free conditions at elevated temperatures. researchgate.net Other methods may involve the use of strong bases or organometallic reagents to deprotonate the amine, increasing its nucleophilicity. mdpi.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates methanol to form the corresponding N-substituted 3-fluoro-5-(4-nitrophenyl)benzamide. researchgate.net

Table 3: Representative Amines for Amidation Reactions
AmineAmine TypePotential Product
BenzylaminePrimaryN-Benzyl-3-fluoro-5-(4-nitrophenyl)benzamide
AnilinePrimary (Aromatic)N-Phenyl-3-fluoro-5-(4-nitrophenyl)benzamide
MorpholineSecondary (Cyclic)(3-Fluoro-5-(4-nitrophenyl)phenyl)(morpholino)methanone
DiethylamineSecondary (Acyclic)N,N-Diethyl-3-fluoro-5-(4-nitrophenyl)benzamide

Reactions of the Biphenyl (B1667301) System

The biphenyl scaffold of this compound is susceptible to further functionalization via electrophilic aromatic substitution. The position of the incoming electrophile is dictated by the directing effects of the substituents already present on each aromatic ring.

Further Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring contains two substituents: a nitro group (-NO₂) and a phenyl group (the fluorobenzoate moiety).

The nitro group is a powerful deactivating group and a strong meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orgorganicchemistrytutor.com

The aryl substituent (the C₆H₃(F)COOCH₃ group) is generally considered an activating group and an ortho, para-director.

Further Electrophilic Aromatic Substitution on the Fluorobenzoate Ring

The fluorobenzoate ring has three substituents to consider: a fluorine atom (-F), a methyl ester group (-COOCH₃), and the 4-nitrophenyl group.

The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. libretexts.orglibretexts.org It withdraws electron density from the ring, primarily through resonance.

The fluorine atom (-F) is a deactivating group due to its high electronegativity (inductive effect) but is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance. youtube.comlibretexts.org

The 4-nitrophenyl group is a bulky, deactivating group that will influence the substitution pattern primarily through steric hindrance.

The directing effects on this ring are more complex due to the competing influences. The ester group directs incoming electrophiles to the C-2 and C-6 positions (meta to itself). The fluorine atom directs to the C-4 and C-6 positions (ortho and para to itself). Both groups direct towards the C-6 position. The C-2 position is sterically hindered by the adjacent large 4-nitrophenyl group. The C-4 position is also sterically influenced by the 4-nitrophenyl group. Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is favored by the directing effects of both the ester and the fluorine and is the least sterically hindered of the activated positions.

Computational Chemistry and Theoretical Investigations of Methyl 3 Fluoro 5 4 Nitrophenyl Benzoate

Electronic Structure and Bonding Analysis

The electronic properties and bonding of methyl 3-fluoro-5-(4-nitrophenyl)benzoate are dictated by the interplay of its constituent functional groups: the electron-withdrawing nitro group, the electronegative fluorine atom, and the methyl ester group, all attached to a biphenyl (B1667301) core.

The geometry of this compound would be optimized using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)) to find its lowest energy conformation. rsc.org The most significant conformational variable is the dihedral angle between the two phenyl rings. For substituted biphenyls, this angle is a balance between steric hindrance from ortho-substituents and electronic effects that favor planarity for extended π-conjugation. rsc.orgrsc.org In this molecule, the lack of ortho-substituents suggests a relatively small dihedral angle, likely leading to a twisted but near-planar structure, which would be more stable than a perfectly planar or perpendicular arrangement. tandfonline.com The fluorine and nitro groups are not expected to cause significant steric hindrance to prevent near-planarity.

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical yet chemically reasonable bond lengths and angles based on data from similar compounds.

Parameter Predicted Value
C-C (aromatic) bond length ~1.39 Å
C-F bond length ~1.35 Å
C-N (nitro) bond length ~1.48 Å
N-O (nitro) bond length ~1.22 Å
C-C (inter-ring) bond length ~1.49 Å
C=O (ester) bond length ~1.21 Å
C-O (ester) bond length ~1.36 Å

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show distinct regions of positive and negative potential.

The most negative potential (red/yellow regions) would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the methyl ester, making these the primary sites for electrophilic attack. The fluorine atom would also contribute to a region of negative potential. Conversely, the most positive potential (blue regions) would likely be found around the hydrogen atoms of the aromatic rings and the methyl group, as well as on the nitrogen atom of the nitro group. The aromatic ring attached to the nitro group would be electron-deficient. researchgate.netglobalresearchonline.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions This table outlines the expected electrophilic and nucleophilic sites based on functional group properties.

Region Functional Group Predicted Electrostatic Potential Type of Reactive Site
Oxygen Atoms Nitro Group (-NO₂) Highly Negative Nucleophilic
Carbonyl Oxygen Ester Group (-COOCH₃) Negative Nucleophilic
Fluorine Atom Fluoro Group (-F) Negative Nucleophilic
Aromatic Ring with -NO₂ Phenyl Ring Electron-Deficient Electrophilic
Aromatic Ring with -F, -COOCH₃ Phenyl Ring Relatively Electron-Rich Nucleophilic (certain positions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. ichem.md

For this compound, the HOMO is expected to be localized primarily on the fluoro-substituted phenyl ring and the ester group, which are more electron-donating compared to the nitro-substituted ring. The LUMO, on the other hand, would be predominantly localized on the nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. tandfonline.comichem.md This separation of HOMO and LUMO suggests potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties This table provides hypothetical energy values based on studies of similar aromatic nitro compounds.

Parameter Predicted Value (eV) Localization
HOMO Energy -6.5 to -7.5 Fluoro- and ester-substituted phenyl ring
LUMO Energy -2.5 to -3.5 Nitro-substituted phenyl ring

Natural Bond Orbital (NBO) analysis provides insight into intramolecular delocalization, hyperconjugative interactions, and charge transfer. globalresearchonline.net For this compound, NBO analysis would likely reveal significant delocalization of π-electrons across both aromatic rings, facilitated by the inter-ring C-C bond.

Key interactions would include:

π → π * delocalization between the two phenyl rings.

Hyperconjugation involving the lone pairs of the fluorine and oxygen atoms with the aromatic π-system.

Strong delocalization within the nitro group (n → π) and the ester group (n → π).

Table 4: Expected Key NBO Interactions and Their Significance This table summarizes likely intramolecular interactions that would be revealed by NBO analysis.

Interaction Type Donor Orbital Acceptor Orbital Predicted Significance
π-conjugation π (Phenyl 1) π* (Phenyl 2) High (stabilizing)
Hyperconjugation Lone Pair (Fluorine) σ* (adjacent C-C) Moderate (stabilizing)
Resonance Lone Pair (Nitro Oxygens) π* (N=O) Very High (stabilizing)

Computational Studies of Reactivity and Regioselectivity

Computational methods can be used to predict the reactivity of the molecule and the likely pathways for its formation or subsequent reactions.

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction would involve the coupling of a boronic acid (or ester) derivative with an aryl halide in the presence of a palladium catalyst. For instance, the reaction could be between (3-fluoro-5-(methoxycarbonyl)phenyl)boronic acid and 1-halo-4-nitrobenzene.

Computational modeling of this reaction would involve mapping the potential energy surface of the catalytic cycle, which includes three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step involves a transition state leading to a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, replacing the halide. This step also proceeds through a transition state.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst. This is the final C-C bond-forming step and has its own transition state.

Characterizing the geometries and energies of the intermediates and transition states for each step would allow for the determination of the reaction's kinetic and thermodynamic profile, including identifying the rate-determining step. nih.gov

Table 5: Hypothetical Suzuki-Miyaura Reaction Pathway for Synthesis This table outlines the key stages in a plausible synthetic route.

Step Reactants Catalyst State Key Intermediate/Transition State Product of Step
Oxidative Addition Aryl Halide, Pd(0)L₂ Pd(0) → Pd(II) [Ar-Pd(II)-X]L₂ Pd(II) complex
Transmetalation Pd(II) complex, Boronic Acid Pd(II) [Ar-Pd(II)-Ar']L₂ (Transition State) Di-aryl Pd(II) complex

Prediction of Aromatic Substitution Regioselectivity based on Electronic Descriptors

Theoretical calculations are crucial in predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. For this compound, the distribution of electron density, governed by the cumulative effects of the fluoro, methoxycarbonyl, and nitrophenyl substituents, dictates the most probable sites for substitution. The strongly electron-withdrawing nitro group deactivates the phenyl ring to which it is attached, making it less susceptible to electrophilic attack. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution.

In a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, nucleophilic aromatic substitution readily occurs, displacing the fluorine atom with various nucleophiles. beilstein-journals.org This suggests that the fluorine atom in this compound would also be a primary site for nucleophilic attack. The electron-withdrawing nature of the nitro and pentafluorosulfanyl groups in this analog enhances the electrophilicity of the carbon atom bonded to fluorine, facilitating substitution. beilstein-journals.org

Analysis of Catalyst-Substrate Interactions in Cross-Coupling Reactions

While specific computational studies on the catalyst-substrate interactions for this compound in cross-coupling reactions are not extensively documented, general principles from related systems can be applied. The electronic nature of the substituents on the aromatic rings will significantly influence the oxidative addition and reductive elimination steps in a typical cross-coupling catalytic cycle. The fluorine and nitro groups, being electron-withdrawing, can affect the electron density at the carbon atom involved in the coupling reaction, thereby influencing the rate and efficiency of the catalytic process.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data for structural confirmation and analysis.

The prediction of NMR chemical shifts through computational modeling provides a detailed picture of the electronic environment of each nucleus. For this compound, the calculated chemical shifts would be influenced by the electronegativity of the fluorine atom and the anisotropic effects of the aromatic rings and the nitro group.

Experimental ¹H and ¹³C NMR data for structurally similar compounds, such as various substituted methyl benzoates, show characteristic chemical shifts that align with theoretical predictions. For instance, in methyl 3-nitrobenzoate, the aromatic protons appear in the range of δ 7.50-8.76 ppm, and the carbonyl carbon is observed at δ 164.7 ppm. rsc.org Similarly, for methyl 3-fluorobenzoate, the aromatic protons are in the range of δ 7.30-7.97 ppm, and the carbonyl carbon is at δ 165.7 ppm. rsc.org These values provide a reasonable estimate for the expected shifts in this compound.

Computational simulations of vibrational frequencies and the corresponding infrared (IR) spectra are instrumental in identifying characteristic functional groups and understanding molecular vibrations. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching of the ester group, the asymmetric and symmetric stretching of the nitro group, and C-F stretching.

Studies on related molecules, such as methyl benzoate (B1203000) and its derivatives, have shown that density functional theory (DFT) calculations can accurately predict vibrational frequencies. researchgate.net For instance, the C=O stretching vibration in methyl benzoate is typically observed around 1700 cm⁻¹. scirp.org The nitro group in compounds like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one exhibits characteristic antisymmetric and symmetric stretching modes between 1584 and 1335 cm⁻¹. researchgate.net The C-H stretching vibrations in substituted benzenes generally appear in the 3000-3100 cm⁻¹ region. scirp.org

Theoretical calculations of electronic transitions can predict the UV-Vis absorption maxima (λmax), offering insights into the electronic structure and chromophores within the molecule. The presence of the nitrophenyl group, a strong chromophore, is expected to result in significant absorption in the UV-Vis region for this compound. Computational studies on similar compounds containing nitrobenzene (B124822) moieties have successfully predicted their electronic absorption spectra.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for elucidating the precise structure of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate.

High-Field 1H, 13C, and 19F NMR for Structural Elucidation

To confirm the molecular structure, high-field NMR spectroscopy would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the methyl ester group. The protons on the fluoro-substituted ring would exhibit splitting patterns due to coupling with the fluorine atom. The protons on the nitrophenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the ester group would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of all carbon atoms. The carbonyl carbon of the ester would be found significantly downfield. The carbon atoms attached to the fluorine and nitro groups would also have characteristic chemical shifts.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial tool. It would show a single resonance, and its coupling with adjacent protons would further confirm the substitution pattern on the fluorinated ring.

A hypothetical data table for the expected NMR signals is presented below.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~8.3d~9.0Protons ortho to NO₂
¹H~7.8d~9.0Protons meta to NO₂
¹H~7.7m-Aromatic H
¹H~7.5m-Aromatic H
¹H~7.3m-Aromatic H
¹H~3.9s--OCH₃
¹³C~165s-C=O
¹⁹F-100 to -120m-Ar-F

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the different parts of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two to three bonds, which would be critical in establishing the link between the two aromatic rings via the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this relatively rigid molecule, NOESY could provide through-space correlations, further confirming the spatial proximity of certain protons.

Solid-State NMR Applications for Crystalline Forms

Should the compound be crystalline, solid-state NMR could provide valuable information about its polymorphic forms, crystal packing, and intermolecular interactions in the solid state.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the exact mass of the molecule and to gain further structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact molecular weight of this compound with high precision. This would allow for the confirmation of its elemental composition (C₁₄H₁₀FNO₄).

Fragmentation Pattern Analysis for Structural Confirmation

In an MS experiment, the molecule would be ionized and would subsequently fragment in a predictable manner. Analysis of these fragments would provide a "fingerprint" of the molecule, confirming the presence of the methyl ester, the nitro group, and the two aromatic rings. Expected fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) and the cleavage of the ester bond.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When subjected to infrared radiation, a molecule absorbs energy at specific frequencies corresponding to its vibrational modes (stretching, bending, wagging). researchgate.net For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its structure.

The most prominent peaks would include a strong absorption from the ester carbonyl (C=O) stretch, typically found in the 1720-1740 cm⁻¹ region. The nitro group (NO₂) would produce two distinct, strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹. researchgate.net The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F bond would show a characteristic stretching absorption in the 1000-1400 cm⁻¹ range, while the C-O ester linkage would contribute to signals in the 1100-1300 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Ester C=OStretching1720 - 1740
Aromatic C=CStretching1450 - 1600
Nitro N=OAsymmetric Stretching1520 - 1560
Nitro N=OSymmetric Stretching1340 - 1360
Aryl C-FStretching1000 - 1400
Ester C-OStretching1100 - 1300

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FTIR. It measures the inelastic scattering of monochromatic light (from a laser) as it interacts with a molecule. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the symmetric vibrations of the nitro group and the breathing modes of the aromatic rings are expected to produce strong signals in the Raman spectrum. researchgate.net In contrast, the polar carbonyl (C=O) group, which gives a very strong band in FTIR, would likely show a weaker signal in the Raman spectrum. This complementarity is crucial for a complete vibrational analysis, as some modes that are weak or inactive in FTIR can be strong in Raman, and vice versa, allowing for a more confident assignment of all fundamental vibrations.

X-ray Diffraction (XRD)

X-ray diffraction techniques are indispensable for elucidating the atomic and molecular structure of crystalline materials.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. researchgate.net This technique requires a high-quality single crystal of this compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice. mdpi.com

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ).
Space Group The symmetry elements of the crystal structure.
Atomic Coordinates The precise x, y, z position of each atom in the unit cell.
Bond Lengths & Angles Exact measurements of all intramolecular distances and angles.
Torsion (Dihedral) Angles The angle between the planes of the two aromatic rings, defining the molecular conformation.
Intermolecular Interactions Identification and measurement of forces like hydrogen bonds and π-π stacking distances. researchgate.net

While SC-XRD analyzes a single, perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The sample is ground into a fine powder, ensuring that the crystallites are randomly oriented. When exposed to an X-ray beam, the powder produces a characteristic diffraction pattern consisting of peaks at different angles (2θ).

The primary use of PXRD in this context is for phase identification and purity assessment of the bulk synthesized material. The experimental PXRD pattern of a synthesized batch of this compound can be compared to a pattern simulated from the single-crystal structure data. A match between the experimental and simulated patterns confirms that the bulk material has the same crystalline phase as the single crystal and is free from crystalline impurities. mdpi.com Any significant differences would indicate the presence of other crystalline phases or impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. For this compound, this method provides valuable information regarding its electronic structure and can be employed as a real-time method for monitoring chemical transformations. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The energy of these electronic transitions is characteristic of the molecule's structure, particularly the nature of its chromophores.

The structure of this compound contains several chromophoric groups, namely the two substituted benzene rings, the ester group, and the nitro group. The electronic transitions observed in its UV-Vis spectrum are primarily associated with these moieties. The main types of transitions expected are π → π* and n → π*. wikipedia.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. bartleby.com They are characteristic of systems with double bonds and aromatic rings. In this compound, the benzene rings and the carbonyl group (C=O) of the ester are the primary sites for these high-intensity absorptions. Benzene itself exhibits three π → π* transitions, with two E-bands around 180 and 200 nm, and a B-band at approximately 255 nm. wikipedia.org The presence of substituents significantly alters the positions and intensities of these bands.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and ester groups, is promoted to a π* antibonding orbital. libretexts.org These transitions are typically of lower intensity compared to π → π* transitions. libretexts.org For esters, the n → π* transition of the carbonyl group is typically observed at wavelengths greater than 200 nm. ucalgary.ca The nitro group also contributes a characteristic n→π* transition, which is often responsible for the pale yellow color of many nitroaromatic compounds. rsc.org

Illustrative UV-Vis Absorption Data for Related Compounds

Compound NameSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
Benzene-180, 200, 25560000, 8000, 215π → π
Benzoic Acid, Sodium SaltWater225-π → π
p-NitrophenolWater317-π → π
p-NitrophenolateWater (basic)400-π → π
Formaldehyde-~270, ~185~100, ~10000n → π, π → π

Data compiled from references wikipedia.orgacgpubs.orgresearchgate.net. Note: Molar absorptivity values were not available for all compounds.

Reaction Monitoring

UV-Vis spectroscopy is a powerful and widely used process analytical technology (PAT) for the real-time monitoring of chemical reactions. researchgate.net Its application is particularly effective when a reactant or product has a strong chromophore that absorbs in a region of the spectrum distinct from other components in the reaction mixture.

A key application for a compound like this compound is the monitoring of its hydrolysis. The ester linkage can be cleaved under acidic or basic conditions, or enzymatically, to yield methyl 3-fluoro-5-hydroxybenzoate and 4-nitrophenol (B140041). The latter product, particularly its conjugate base 4-nitrophenolate (B89219), is intensely yellow and has a strong absorbance maximum at approximately 400-413 nm, a region where the parent ester has minimal absorbance.

Studies on the hydrolysis of similar para-substituted nitrophenyl benzoate (B1203000) esters have demonstrated this principle effectively. As the hydrolysis reaction proceeds, the concentration of the yellow 4-nitrophenolate ion increases, leading to a corresponding increase in absorbance at its λmax. cdnsciencepub.com Concurrently, the concentration of the starting ester decreases, which can be observed as a decrease in absorbance at a different wavelength (e.g., around 350 nm for 4-nitrophenyl benzoate). cdnsciencepub.com

By creating a calibration curve that correlates absorbance with the concentration of the 4-nitrophenolate product (following Beer's Law), the reaction progress can be quantified over time. This allows for the determination of important kinetic parameters, such as the reaction rate and rate constant, providing valuable mechanistic insights. tandfonline.com This spectroscopic approach is simple, non-destructive, and can be easily implemented for in-situ monitoring of reaction kinetics. researchgate.net

Q & A

Q. What are the primary synthetic routes for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate, and how can purity be optimized?

Methodology :

  • Suzuki-Miyaura Coupling : Use boronate esters (e.g., Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) to couple with 4-nitrophenyl halides under palladium catalysis. Optimize reaction conditions (e.g., solvent: THF/DMF, base: K₂CO₃, temperature: 80–100°C) to enhance yield .
  • Nitration Strategies : Introduce the nitro group via electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts. Monitor regioselectivity via HPLC or TLC .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Verify purity via GC or HPLC .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

Methodology :

  • ¹H/¹³C NMR : Identify substituent positions using splitting patterns and coupling constants. For example, the fluorine atom at C3 causes deshielding and split signals in adjacent protons, while the nitro group at C5 alters aromatic proton shifts .
  • Mass Spectrometry (ESI-MS or EI-MS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₉FNO₄: 290.06). Compare with reference data from analogs like Methyl 3-fluoro-5-(5-fluoropyrimidin-4-yl)benzoate (ESI-MS: m/z 251.10) .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of the benzoate ester in cross-coupling reactions?

Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution. The nitro group’s electron-withdrawing effect reduces electron density at the benzene ring, affecting nucleophilic/electrophilic attack sites .
  • Experimental Validation : Compare reaction rates with analogs lacking the nitro group (e.g., Methyl 3-fluoro-5-phenylbenzoate) in Suzuki or Ullmann couplings. Track kinetics via in-situ IR spectroscopy .

Q. What strategies mitigate regioselectivity challenges during functionalization of the fluorinated aromatic ring?

Methodology :

  • Directed Ortho-Metalation : Use fluorine as a directing group with LDA (Lithium Diisopropylamide) at −78°C to introduce substituents at C2 or C4. Quench with electrophiles (e.g., CO₂ for carboxylation) .
  • Protection/Deprotection : Temporarily protect the nitro group (e.g., reduce to amine with H₂/Pd-C, then re-oxidize post-functionalization) to avoid interference .

Q. How can the nitro group be selectively reduced or transformed for downstream applications?

Methodology :

  • Catalytic Hydrogenation : Reduce nitro to amine using Pd/C or Raney Ni under H₂ (1–3 atm). Monitor conversion via LC-MS to prevent over-reduction .
  • Chemoselective Transformations : Convert nitro to azide (NaN₃, CuSO₄) for click chemistry or to hydroxylamine (Zn/HCl) for heterocycle synthesis .

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